15-Keto Limaprost-d3

Pharmacokinetics Bioanalysis LC-MS/MS

Accurate quantification of the Limaprost metabolite 15-Keto Limaprost in plasma at sub-pg/mL levels requires a co-eluting stable isotope-labeled internal standard to correct for matrix effects and recovery variability. 15-Keto Limaprost-d3 is the deuterated analog that fulfills this critical role. - Ensures precise LC-MS/MS measurement of 15-Keto Limaprost for pharmacokinetic studies. - Eliminates error from endogenous interference; enables reliable bioequivalence data. - Supplied as a high-purity (≥95%) research standard with full analytical documentation.

Molecular Formula C22H34O5
Molecular Weight 381.5 g/mol
Cat. No. B12421767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name15-Keto Limaprost-d3
Molecular FormulaC22H34O5
Molecular Weight381.5 g/mol
Structural Identifiers
SMILESCCCCC(C)CC(=O)C=CC1C(CC(=O)C1CCCCC=CC(=O)O)O
InChIInChI=1S/C22H34O5/c1-3-4-9-16(2)14-17(23)12-13-19-18(20(24)15-21(19)25)10-7-5-6-8-11-22(26)27/h8,11-13,16,18-19,21,25H,3-7,9-10,14-15H2,1-2H3,(H,26,27)/b11-8+,13-12+/t16-,18+,19+,21+/m0/s1/i2D3
InChIKeyQQICJEDPTIDMCC-WPZAQDOBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





15-Keto Limaprost-d3: A Deuterated Internal Standard for Precise LC-MS Quantification of Limaprost Metabolites


15-Keto Limaprost-d3 is a deuterium-labeled analog of 15-Keto Limaprost, the primary oxidative metabolite of the prostaglandin E1 (PGE1) analogue Limaprost (OP-1206). It is synthesized with three deuterium atoms . This isotopically labeled compound serves as a specialized internal standard for the accurate and precise quantification of 15-Keto Limaprost in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1].

Type Deuterated Internal Standard (d3)
Role Co-eluting SIL-IS for LC-MS/MS
Use Context Quantification of 15-Keto Limaprost in biological matrices research
Research Scope Pharmacokinetic and metabolic research studies

Why Unlabeled 15-Keto Limaprost or Other Analogs Cannot Replace 15-Keto Limaprost-d3 in Analytical Workflows


Substituting 15-Keto Limaprost-d3 with its non-deuterated counterpart (15-Keto Limaprost) or a differently labeled analog in a quantitative LC-MS/MS assay introduces significant analytical error. The extreme sensitivity required for Limaprost quantification in plasma (sub-pg/mL levels) necessitates a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte and experiences identical matrix effects and recovery variability [1]. Non-deuterated 15-Keto Limaprost cannot be distinguished from the endogenous metabolite, leading to grossly inaccurate quantification. Using a structurally distinct analog as an internal standard, even if deuterated, fails to correct for compound-specific matrix effects and recovery losses, compromising the precision and accuracy of the method [1].

Non-deuterated 15-Keto Limaprost Identical mass prevents distinction from endogenous metabolite, may lead to inaccurate quantification.
Structurally distinct analog (even if deuterated) May fail to correct compound-specific matrix effects and recovery losses, compromising precision.
Differently labeled analog Co-elution and matrix-effect matching may not replicate; assay accuracy may be affected.

Quantitative Differentiation of 15-Keto Limaprost-d3: Comparative Evidence for Analytical Selection


Enabling Sub-pg/mL Quantification: LLOQ of 0.1 pg/mL in Human Plasma

15-Keto Limaprost-d3, when used as an internal standard in a validated LC-MS/MS method, allows for a lower limit of quantification (LLOQ) of 0.1 pg/mL for Limaprost in human plasma. This level of sensitivity, which is unattainable without a matched stable isotope-labeled internal standard, is required to characterize the pharmacokinetics of Limaprost following its low clinical dose of 5-10 μg [1].

LLOQ in Human Plasma
Method context
0.1 pg/mL achieved with SIL-IS
Supports PK exposure-model interpretation at sub-pg/mL levels.
3 mL sample; 2D-LC/MS/MS negative ESI; alternative methods lack required sensitivity.
Pharmacokinetics Bioanalysis LC-MS/MS

Precision and Accuracy Across a Critical Concentration Range

The use of a deuterated internal standard, such as 15-Keto Limaprost-d3, ensures acceptable precision and accuracy across the entire validated calibration range (0.1-10 pg/mL). This performance is a direct result of the internal standard's ability to correct for analyte loss during the multi-step extraction process [1].

Calibration Accuracy
Method context
r > 0.9987 over 0.1–10 pg/mL
Supports bioanalytical validation review across low-concentration range.
Three-step SPE from human plasma; acceptable precision and accuracy confirmed.
Method Validation Bioanalysis Quality Control

High Isotopic Purity for Minimal Cross-Talk and Reliable Quantification

15-Keto Limaprost-d3 is supplied with a high isotopic purity, typically ≥99% for deuterated forms, which minimizes the contribution of the internal standard to the signal of the unlabeled analyte, a phenomenon known as cross-talk. This high purity ensures that the calculated analyte concentration is accurate and not artificially inflated .

Isotopic Purity
Specification review
≥99% for deuterated forms (d1-d3)
Minimizes cross-talk, supporting reliable quantification.
Vendor CoA specification; lower purity would introduce measurement bias.
Analytical Chemistry Mass Spectrometry Stable Isotope

Precise Application Scenarios for 15-Keto Limaprost-d3 in Research and Development


Quantification of the 15-Keto Limaprost Metabolite in Clinical Pharmacokinetic Studies

Used as a stable isotope-labeled internal standard (SIL-IS) for the LC-MS/MS quantification of 15-Keto Limaprost in human plasma samples from subjects administered Limaprost. This application is essential for characterizing the drug's metabolic profile and determining pharmacokinetic parameters (e.g., AUC, Cmax, t1/2) following extremely low clinical doses [1].

Bioequivalence Studies of Limaprost Formulations

Integral to bioequivalence studies comparing the rate and extent of absorption of Limaprost from different formulations (e.g., test vs. reference). The deuterated internal standard ensures the precise and accurate measurement of the 15-Keto Limaprost metabolite, providing the robust data required for regulatory submissions [1].

Method Development and Validation for Ultra-Sensitive Bioanalysis

Employed as a critical tool during the development and validation of new, highly sensitive LC-MS/MS assays for Limaprost and its metabolites. Its use is mandatory for establishing methods that can overcome the challenge of potent endogenous interferences and achieve sub-pg/mL limits of quantification, as highlighted by recent methodological advances [2].

Application
Selection Property
Validation Focus
Metabolite quantification in human plasma research
Co-eluting SIL-IS for matrix-effect correction
LLOQ endpoint at sub-pg/mL levels
Limaprost formulation comparison research
Precision and accuracy across calibration range
Reproducibility in target research matrices
Ultra-sensitive LC-MS/MS method development
High isotopic purity (≥99% D)
Cross-talk and bias minimization assessment

Technical Documentation Hub

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27 linked technical documents
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